2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonamide

Description

Structural Identification and Classification

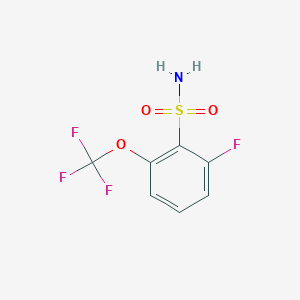

2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonamide is a fluorinated aromatic sulfonamide with the molecular formula C₇H₅F₄NO₃S and a molecular weight of 259.18 g/mol . Its structure features:

- A benzene ring substituted at positions 2 and 6 with fluorine and a trifluoromethoxy group (-OCF₃), respectively.

- A sulfonamide functional group (-SO₂NH₂) at position 1.

The compound belongs to the sulfonamide class , characterized by the presence of the sulfonyl group adjacent to an amine. It is further classified as a fluorinated aromatic compound due to its fluorine and trifluoromethoxy substituents, which confer unique electronic and steric properties.

Historical Context of Fluorinated Sulfonamides

The discovery of sulfonamides dates to the 1930s with Prontosil , the first synthetic antibacterial agent. Fluorinated derivatives emerged later, leveraging fluorine’s electronegativity and metabolic stability to enhance drug efficacy. The introduction of trifluoromethoxy groups in the 21st century marked a shift toward compounds with improved pharmacokinetic profiles, as seen in this compound. This compound reflects advancements in directed fluorination techniques, such as halogen-exchange reactions and electrophilic substitution, which enabled precise functionalization of aromatic systems.

Significance in Chemical Research

This sulfonamide is pivotal in multiple domains:

- Pharmaceutical Development : Fluorinated sulfonamides are explored as antibacterial , anticancer , and enzyme inhibitors due to their ability to mimic biological substrates (e.g., para-aminobenzoic acid).

- Materials Science : The trifluoromethoxy group enhances thermal stability and lipophilicity, making the compound suitable for high-performance polymers and electrolytes .

- Synthetic Chemistry : It serves as a building block for cross-coupling reactions and catalysis , leveraging the sulfonamide’s nucleophilicity and the aromatic ring’s electronic modulation.

A 2024 study highlighted its role in designing PI3K/mTOR dual inhibitors , demonstrating IC₅₀ values as low as 2.88 µM.

Nomenclature and Identification Parameters

Nomenclature Rules:

Position in Fluorinated Aromatic Compounds Taxonomy

The compound occupies a niche within polyfluorinated benzenes , distinguished by:

- Substituent Arrangement : Ortho-fluoro and para-trifluoromethoxy groups relative to the sulfonamide.

- Electronic Effects : The -OCF₃ group is a strong electron-withdrawing meta-director , while fluorine exerts inductive effects that polarize the ring.

- Taxonomic Hierarchy :

This taxonomy underscores its utility in designing compounds with tailored reactivity and bioactivity.

Properties

IUPAC Name |

2-fluoro-6-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO3S/c8-4-2-1-3-5(15-7(9,10)11)6(4)16(12,13)14/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAKBZNJTHVBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Halogen Exchange from Chloro Precursors

- Starting Material: 2-chloro-6-(trifluoromethoxy)benzene sulfonyl chloride.

- Halogen Exchange Reagents: Potassium fluoride or sodium fluoride.

- Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane.

- Catalysts: Phase transfer catalysts (PTCs) including tetrabutylammonium bromide (TBAB), tetraphenylphosphonium bromide, or trimethylbenzylammonium bromide.

- Reaction Conditions: Heating at 100–250 °C for 5 hours under stirring.

- Outcome: High conversion to the fluoro-substituted sulfonyl chloride with yields around 82–84% and purity above 98% (HPLC).

Representative Reaction Scheme

| Step | Reagents/Conditions | Description | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|

| A | 2-chloro-6-(trifluoromethoxy)aniline + HCl (acidic medium) | Diazotization and sulfonyl chloride formation | - | - |

| B | CuSO4, NaHSO3, HCl, 50–60 °C, 1–1.5 h | Sulfonyl chloride generation and extraction | - | - |

| C | KF or NaF + PTC + DMSO/DMF/Sulfolane, 100–250 °C, 5 h | Halogen exchange to fluoro sulfonyl chloride | 82–84 | 98–99 |

Conversion to this compound

Following the preparation of the sulfonyl chloride intermediate, the sulfonamide is formed by nucleophilic substitution with ammonia or an amine under mild conditions.

General Procedure for Sulfonamide Formation

- Reagents: Sulfonyl chloride intermediate and ammonia or primary amine.

- Base: Sodium carbonate or similar base to neutralize HCl formed.

- Solvent: Dichloromethane or other inert organic solvents.

- Temperature: Room temperature stirring until reaction completion (monitored by TLC).

- Workup: Extraction with water, drying over anhydrous sodium sulfate, filtration, and purification by recrystallization or column chromatography.

Example from Related Sulfonamide Syntheses

A method analogous to the synthesis of thiazole sulfonamides involves stirring 2-aminothiazole with the sulfonyl chloride in dichloromethane in the presence of sodium carbonate at room temperature, followed by aqueous workup and purification. This approach is adaptable to prepare this compound by replacing the amine component accordingly.

Comparative Data on Preparation Conditions and Outcomes

| Parameter | Method A (Halogen Exchange) | Method B (Direct Sulfonamide Formation) |

|---|---|---|

| Starting Material | 2-chloro-6-(trifluoromethoxy)benzene sulfonyl chloride | 2-fluoro-6-(trifluoromethoxy)benzene sulfonyl chloride |

| Reagents | KF or NaF, PTC | Ammonia or amine, Na2CO3 |

| Solvent | DMSO, DMF, Sulfolane | Dichloromethane |

| Temperature | 100–250 °C | Room temperature |

| Reaction Time | 5 hours | Several hours until completion |

| Yield (%) | 82–84% | Typically 65–85% depending on amine |

| Purity (HPLC %) | 98–99% | >95% after purification |

Research Findings and Notes

- The halogen exchange step is critical for introducing the fluorine substituent at the 2-position with high selectivity and yield. The use of phase transfer catalysts significantly enhances reaction efficiency.

- Polar aprotic solvents such as DMSO and DMF provide an optimal medium for halogen exchange due to their ability to dissolve both organic substrates and inorganic fluoride salts.

- The sulfonamide formation step is generally straightforward, proceeding under mild conditions with good yields and high purity when proper stoichiometry and reaction monitoring are applied.

- The overall synthetic route benefits from commercially available starting materials and scalable reaction conditions, making it suitable for industrial production.

- Alternative preparation methods involving oxychlorination of alkylsulfonyl benzene derivatives have been reported but are less commonly applied for this specific compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Key Reactions:

Sulfonamide Group (-SO₂NH₂)

-

Acid/Base Stability : Stable under acidic conditions (e.g., H₂SO₄) but hydrolyzes in strong bases (e.g., NaOH) to form sulfonate salts .

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives (e.g., -SO₂NHR) .

Trifluoromethoxy Group (-OCF₃)

-

Electrophilic Character : Participates in radical-mediated reactions (e.g., TEMPO-trapping experiments confirm SET mechanisms) .

-

Stability : Resists hydrolysis under mild aqueous conditions but degrades in strongly acidic environments (pH < 2) .

Fluoro Substituent (-F)

-

Inertness : Typically unreactive under standard conditions but can undergo nucleophilic aromatic substitution (NAS) with strong bases (e.g., -NH₂ or -OH groups) .

Stability Under Reaction Conditions

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and HF .

-

Photostability : Susceptible to UV-induced degradation, requiring storage in amber containers .

-

Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but reacts with alcohols at elevated temperatures .

Mechanistic Insights

-

Trifluoromethylation : Proceeds via a hypervalent iodine intermediate (e.g., 17 in ), where iodine(III) facilitates CF₃ transfer through a reductive elimination pathway .

-

Grignard Reactions : Magnesium intermediates (e.g., isopropylmagnesium bromide) enable thioether formation, critical for downstream functionalization .

Comparative Analysis of Methods

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that sulfonamide derivatives, including those with trifluoromethyl substitutions, demonstrate enhanced efficacy against various bacterial strains. For instance, studies have shown that fluorinated sulfonamides can improve the binding affinity to bacterial enzymes, leading to increased potency against resistant strains .

TRPV1 Antagonism

2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonamide has been investigated for its potential as a TRPV1 (transient receptor potential vanilloid 1) antagonist. TRPV1 is implicated in pain signaling pathways, and compounds that inhibit this receptor may provide analgesic effects. In one study, modifications to the sulfonamide group resulted in derivatives with significantly improved binding affinities and analgesic activities in neuropathic pain models .

Agricultural Applications

Herbicide Development

The compound serves as an intermediate in synthesizing herbicides. Its unique chemical properties allow for the development of effective agricultural chemicals that target specific weed species while minimizing environmental impact. The synthesis of sulfonamide-based herbicides has been reported to yield high efficiency and selectivity against unwanted vegetation .

Organic Synthesis

Synthetic Intermediate

In organic synthesis, this compound acts as a crucial building block for various chemical reactions. Its ability to participate in nucleophilic substitutions makes it valuable for creating complex organic molecules. Researchers have developed several synthetic routes that utilize this compound to produce other functionalized aromatic compounds .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and enzymes .

Comparison with Similar Compounds

2-Fluoro-6-(trifluoromethyl)benzene-1-sulfonamide (CAS: 1204573-03-4)

Key Differences :

- Substituent : Trifluoromethyl (-CF₃) at the 6-position instead of trifluoromethoxy (-OCF₃).

- Molecular Weight : 243.18 g/mol (vs. ~273 g/mol estimated for the trifluoromethoxy analog, assuming similar backbone).

Impact of Substituent :

2-Fluoro-6-(pyrrolidin-1-yl)aniline (CAS: 1183840-96-1)

Key Differences :

Structural Implications :

N-(5,8-dimethoxy [1,2,4]triazolo[1,5-c]pyrimidine-2-yl)-2-fluoro-6-(trifluoromethyl)benzenesulfonamide

Key Differences :

Functional Relevance :

Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl)

Key Differences :

Substituent Effects :

- The trifluoromethoxy group in 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonamide may confer similar resistance to soil degradation as seen in sulfonylurea herbicides .

Data Table: Comparative Properties

Research Findings and Trends

- Fluorine’s Role : Fluorine and trifluoromethoxy groups enhance binding to hydrophobic pockets in enzymes, as demonstrated in kinase inhibitors and herbicides .

- Safety Considerations : Compounds with amine groups (e.g., 2-Fluoro-6-(pyrrolidin-1-yl)aniline) require rigorous safety protocols, whereas sulfonamides generally exhibit milder hazards .

Biological Activity

2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonamide is a fluorinated sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a fluorine atom and a trifluoromethoxy group attached to a benzene ring, along with a sulfonamide functional group. This unique arrangement contributes to its biological activity.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and proteins involved in critical biochemical pathways.

Target Enzymes

Research indicates that compounds with similar structures can inhibit serine β-lactamases and penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This suggests that this compound may also target these proteins, leading to antibacterial effects.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antibacterial agent and its effects on cellular processes.

Antibacterial Activity

The compound has shown promising antibacterial activity against several strains of bacteria. In vitro studies have demonstrated that it can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting their cell wall synthesis mechanisms .

Antiproliferative Effects

In addition to its antibacterial properties, this compound has been investigated for its antiproliferative effects on cancer cell lines. Studies have reported that it exhibits significant cytotoxicity against breast, colon, and lung cancer cells, indicating potential as an anticancer agent .

Case Studies and Research Findings

The biochemical properties of this compound include:

- Solubility : The compound exhibits moderate solubility in organic solvents, which is crucial for its bioavailability.

- Stability : It remains stable under physiological conditions but may degrade over time, affecting long-term efficacy.

- Transport Mechanisms : Cellular uptake is mediated by specific transporters, influencing its distribution within tissues .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically starts with benzene derivatives containing fluorine and trifluoromethoxy groups. A common approach involves sulfonation of 2-fluoro-6-(trifluoromethoxy)benzene using chlorosulfonic acid, followed by amidation with ammonia under controlled pH (8–10) and temperature (0–5°C). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization improves purity (>98%). Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substituent positions and electronic environments (δ -55 to -70 ppm for CF₃O groups) .

- LC-MS : Validates molecular weight (MW 259.18 g/mol) and detects impurities using reverse-phase C18 columns and ESI ionization .

- FTIR : Identifies sulfonamide N-H stretches (~3300 cm⁻¹) and S=O vibrations (~1350 cm⁻¹) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays are used to quantify its inhibitory activity?

- Methodological Answer : The compound’s sulfonamide group often targets enzymes like carbonic anhydrase or transporters (e.g., GLUT1).

- Enzyme Inhibition Assays : Measure IC₅₀ values via fluorometric or calorimetric methods (e.g., stopped-flow kinetics for CA inhibition) .

- Cell-Based Assays : Use fluorescence-labeled glucose analogs in cancer cell lines to assess GLUT1 inhibition efficacy .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in purity, solvent effects, or assay conditions.

- Orthogonal Purity Analysis : Combine HPLC (>99% purity threshold) with elemental analysis (C, H, N, S content) .

- Solvent Optimization : Test activity in DMSO vs. aqueous buffers to identify solvent-induced conformational changes .

Q. How do substituent modifications (e.g., replacing fluorine with chlorine) alter the compound’s reactivity and pharmacological profile?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to compare electron-withdrawing effects of F vs. Cl on sulfonamide acidity and binding affinity .

- SAR Studies : Synthesize analogs and compare logP (octanol-water partition) and pKa values to correlate substituents with membrane permeability .

Experimental Design & Stability

Q. What precautions are necessary to maintain the stability of this compound during storage and reactions?

- Methodological Answer :

- Storage : Store at -20°C under argon to prevent hydrolysis of the trifluoromethoxy group. Use amber vials to avoid photodegradation .

- Reaction Compatibility : Avoid strong bases (risk of desulfonation) and oxidizing agents (risk of C-F bond cleavage) .

Q. How can electrophilic aromatic substitution be optimized on this compound to introduce additional functional groups?

- Methodological Answer :

- Directing Effects : The sulfonamide group is meta-directing; use nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) to add substituents at the 4-position .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 24 h) and improve regioselectivity under controlled microwave irradiation .

Ecological & Safety Considerations

Q. What are the ecological toxicity profiles of this compound, and how are they assessed?

- Methodological Answer :

- Aquatic Toxicity : Test acute toxicity using Daphnia magna (48-h EC₅₀) and algal growth inhibition assays (OECD 201/202 guidelines) .

- Biodegradation : Evaluate persistence via OECD 301F (manometric respirometry) to measure CO₂ evolution over 28 days .

Applications in Materials Science

Q. How is this compound utilized in developing advanced materials, such as organic semiconductors or liquid crystals?

- Methodological Answer :

- Liquid Crystals : Incorporate into mesogens via Suzuki coupling to enhance dielectric anisotropy. Characterize phase transitions via DSC and polarized optical microscopy .

- Organic Semiconductors : Measure charge mobility using time-of-flight (TOF) or field-effect transistor (OFET) configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.